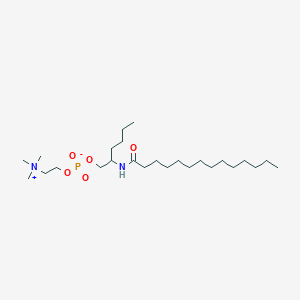
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound with the molecular formula C25H53N2O5P and a molecular weight of 492.68 g/mol It is a phosphocholine derivative, which means it contains a phosphocholine group attached to a long-chain fatty acid and an amino alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of tetradecanoic acid (myristic acid) with hexanolamine to form the amide bond. This intermediate is then reacted with phosphocholine chloride to introduce the phosphocholine group. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phosphocholine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phosphocholine derivatives and their interactions with other molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function, as phosphocholine is a key component of cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: It may be used in the development of new materials or as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The phosphocholine group allows it to integrate into the lipid bilayer, potentially affecting membrane fluidity and signaling pathways. The long-chain fatty acid and amino alcohol components may also interact with specific proteins or receptors, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with two fatty acid chains.
Sphingomyelin: Another phosphocholine-containing lipid, found in the myelin sheath of nerve cells.
Lysophosphatidylcholine: A derivative of phosphatidylcholine with only one fatty acid chain.
Uniqueness
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a long-chain fatty acid, an amino alcohol, and a phosphocholine group. This structure allows it to interact with cell membranes in distinct ways, potentially leading to unique biological effects and applications .
Propiedades
Número CAS |
131736-77-1 |
|---|---|
Fórmula molecular |
C25H53N2O5P |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30) |
Clave InChI |
IUSACRLWTHJFCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
2-TDAH-PC 2-tetradecanoylaminohexanol-1-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















